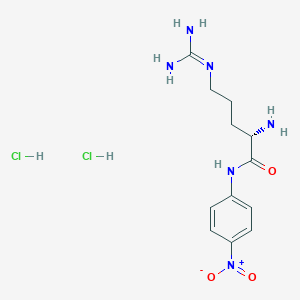

H-Arg-pNA.2HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

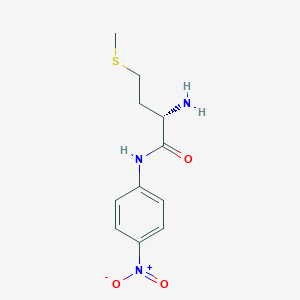

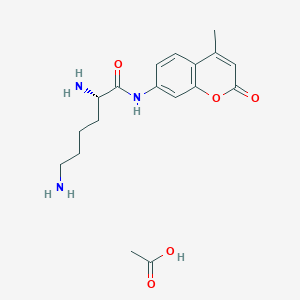

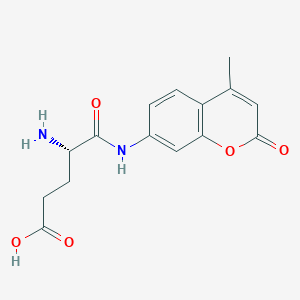

(S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, also known as (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, is a useful research compound. Its molecular formula is C12H20Cl2N6O3 and its molecular weight is 367,22 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cinétique enzymatique et criblage des inhibiteurs

H-Arg-pNA.2HCl sert de substrat chromogène pour la cathepsine H et les aminopeptidases. La libération de la p-nitroaniline (pNA) lors du clivage enzymatique est surveillée à 405-410 nm, ce qui est crucial pour étudier la cinétique enzymatique et le criblage des inhibiteurs enzymatiques potentiels .

Recherche médicale

Ce composé est largement utilisé dans la recherche médicale pour étudier les processus biochimiques et physiologiques. Il aide à étudier les effets de divers médicaments sur l'organisme et à explorer les implications de différentes maladies et conditions .

Mesure de l'activité des enzymes protéolytiques

Les dérivés d'acides aminés comme this compound sont couramment utilisés comme substrats chromogènes pour mesurer l'activité des enzymes protéolytiques. Cette application est essentielle pour comprendre le fonctionnement et la régulation des enzymes .

Analyse des voies biochimiques

Le rôle du composé dans les voies biochimiques, en particulier celles impliquant des molécules contenant du guanidinium similaires aux molécules contenant de l'azote dans les protéines et les enzymes, est un autre domaine d'application .

Études d'impact des médicaments

Les chercheurs utilisent this compound pour étudier l'impact des médicaments sur les activités enzymatiques dans l'organisme, fournissant des informations sur l'efficacité et la sécurité des médicaments .

Exploration du mécanisme de la maladie

Comprendre les mécanismes des maladies implique souvent l'étude des changements dans les activités enzymatiques, où this compound peut être utilisé comme substrat pour observer ces changements .

Mécanisme D'action

H-Arg-pNA.2HCl, also known as H-Arg-pNA 2HCl, (S)-2-Amino-5-guanidino-N-(4-nitrophenyl)pentanamide dihydrochloride, or L-Arginine p-nitroanilide dihydrochloride, is a compound with a variety of applications in biochemical research . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of this compound are aminopeptidases and Cathepsin H . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Cathepsin H is a lysosomal cysteine proteinase that also acts as an aminopeptidase .

Mode of Action

This compound acts as a chromogenic substrate for its target enzymes . When cleaved by these enzymes, it releases p-nitroaniline (pNA), a yellow compound that can be monitored spectrophotometrically at 405-410 nm . This property makes this compound useful for inhibitor screening and kinetic analysis .

Biochemical Pathways

The cleavage of this compound by aminopeptidases and Cathepsin H is part of the broader proteolysis process, where proteins are broken down into their constituent amino acids. This process plays a crucial role in many biological functions, including protein turnover, peptide hormone activation, and digestion .

Pharmacokinetics

The compound and its metabolites would then be excreted, likely via the kidneys .

Result of Action

The cleavage of this compound by its target enzymes results in the release of pNA, which can be detected spectrophotometrically . This allows researchers to monitor the activity of the enzymes, making this compound a valuable tool in biochemical research .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of this compound itself may be influenced by factors such as temperature and light exposure .

Analyse Biochimique

Biochemical Properties

H-Arg-pNA.2HCl plays a crucial role in biochemical reactions, particularly as a substrate for Cathepsin H and aminopeptidases . The release of pNA (p-nitroanilide) from this compound is monitored at 405-410 nm . This property makes it useful for inhibitor screening and kinetic analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as Cathepsin H and aminopeptidases . The compound serves as a substrate for these enzymes, and the release of pNA is an indicator of enzyme activity .

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H/t10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMDLFQVOFFHS-XRIOVQLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628412 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40127-11-5 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.